
3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride, also known as TQM, is a chemical compound that has been widely studied in the field of neuroscience due to its potential as a tool for investigating the function of the brain. This compound has been shown to have a variety of effects on the nervous system, including altering neurotransmitter levels and modulating neuronal activity. In
Mecanismo De Acción
The mechanism of action of 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride has been shown to selectively bind to serotonin neurons, leading to an increase in serotonin release. 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride has also been shown to inhibit the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft.
Biochemical and Physiological Effects:
3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride has a variety of biochemical and physiological effects on the nervous system. One of the primary effects of 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride is the modulation of serotonin levels. 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride has been shown to increase serotonin release and inhibit serotonin reuptake, leading to increased levels of serotonin in the brain. This increase in serotonin can lead to a variety of physiological effects, such as changes in mood, appetite, and sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride in lab experiments is its selectivity for serotonin neurons. This allows researchers to selectively label and study these neurons, which can be difficult using other methods. However, 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride has some limitations, including its potential for toxicity and the difficulty of synthesizing the compound.
Direcciones Futuras
There are several future directions for research involving 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride. One area of interest is the development of new compounds that are more selective and less toxic than 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride. Another area of interest is the use of 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride in the development of new treatments for neurological disorders, such as depression and anxiety. Finally, 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride may also have applications in the study of other neurotransmitter systems, such as dopamine and norepinephrine.
Métodos De Síntesis
The synthesis of 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride is a complex process that involves several steps. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using sodium borohydride to form 2,5-dimethoxyphenethylamine. The final step involves the reaction of 2,5-dimethoxyphenethylamine with formaldehyde and ammonium chloride to form 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride has been used extensively in scientific research to investigate the function of the brain. One of the primary applications of 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride is as a tool for studying the serotonin system. 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride has been shown to selectively label serotonin neurons, allowing researchers to study the distribution and function of these neurons in the brain. 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride has also been used to investigate the role of the serotonin system in various neurological disorders, such as depression and anxiety.
Propiedades
Número CAS |
103041-34-5 |
|---|---|
Nombre del producto |
3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride |
Fórmula molecular |
C10H14N2 |
Peso molecular |
162.235 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



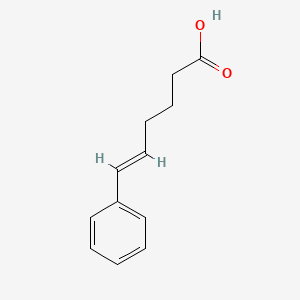
![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)
![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)
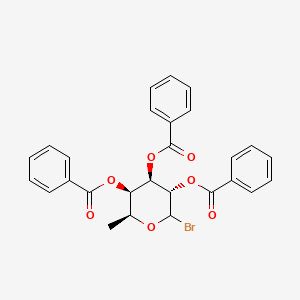
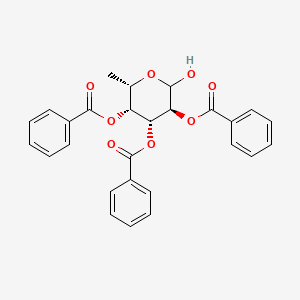

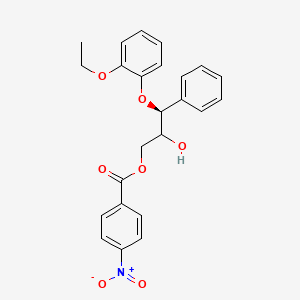
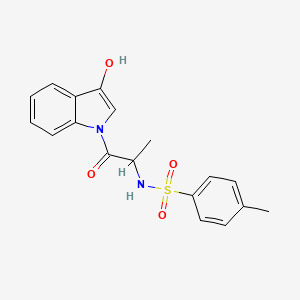
![Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate](/img/structure/B1140272.png)
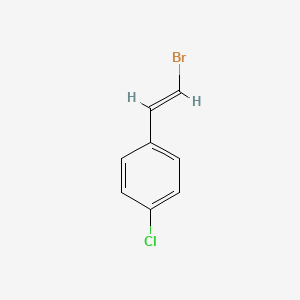
![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)